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Compound of Interest

Compound Name: 2-Chloro-6-methoxyquinoxaline

Cat. No.: B1590643

An In-depth Technical Guide to 2-Chloro-6-methoxyquinoxaline

Introduction

2-Chloro-6-methoxyquinoxaline stands as a pivotal heterocyclic building block for
professionals in drug discovery and medicinal chemistry. As a derivative of quinoxaline, a
benzopyrazine ring system, it is a scaffold found in a wide array of biologically active
molecules.[1][2] The strategic placement of a chloro group at the 2-position and a methoxy
group at the 6-position imparts a unique reactivity profile, making it an exceptionally versatile
intermediate for the synthesis of complex molecular architectures.[3][4] This guide offers a
comprehensive exploration of the physical and chemical properties, synthesis, characterization,
and reactivity of 2-Chloro-6-methoxyquinoxaline, providing researchers with the foundational
knowledge required for its effective application.

Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of a synthetic intermediate is critical
for its successful application in experimental workflows. The key identifiers and computed
properties for 2-Chloro-6-methoxyquinoxaline are summarized below.

Quantitative Data Summary
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Property Value Source
IUPAC Name 2-chloro-6-methoxyquinoxaline ~ PubChem][5]
CAS Number 55687-11-1 PubChem[5]
Molecular Formula CoH7CIN20 PubChem[5]
Molecular Weight 194.62 g/mol PubChem[5]
, COC1=CC2=NC=C(N=C2C=C
Canonical SMILES PubChem[5]
1)Cl
SXUWYCHACCYVMS-
InChl Key PubChem[5]
UHFFFAOYSA-N
XLogP3 2.2 PubChem[5]
Hydrogen Bond Donor Count 0 PubChem][5]
Hydrogen Bond Acceptor
3 PubChem|[5]
Count
Rotatable Bond Count 1 PubChem[5]

Synthesis and Purification

The synthesis of 2-Chloro-6-methoxyquinoxaline is reliably achieved through the chlorination
of its corresponding quinoxalinone precursor. The protocol described herein is a robust method
that leverages common laboratory reagents.

Causality in Experimental Design

The choice of phosphoryl chloride (POCIs) as the chlorinating agent is deliberate. It serves as
both a reagent and a solvent in excess, effectively converting the hydroxyl group of the
precursor, 6-methoxyquinoxalin-2(1H)-one, into a chloro group. Heating the reaction to reflux
provides the necessary activation energy for this transformation to proceed efficiently. The
subsequent workup, involving quenching with ice water and neutralization, is critical for safely
handling the excess phosphoryl chloride and isolating the product. Purification via silica gel
column chromatography is a standard and effective method for separating the target compound
from any unreacted starting material or byproducts.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-6-methoxyquinoxaline
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-6-methoxyquinoxaline
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-6-methoxyquinoxaline
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-6-methoxyquinoxaline
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-6-methoxyquinoxaline
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-6-methoxyquinoxaline
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-6-methoxyquinoxaline
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-6-methoxyquinoxaline
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-6-methoxyquinoxaline
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-6-methoxyquinoxaline
https://www.benchchem.com/product/b1590643?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590643?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Detailed Synthesis Protocol

Precursor Synthesis: The synthesis begins with the condensation of 4-methoxybenzene-1,2-
diamine with a 50% solution of ethyl 2-oxoacetate in ethanol. The reaction is stirred at room
temperature. Upon completion, the mixture is concentrated under reduced pressure, and the
resulting residue is recrystallized from methanol to yield a mixture of 6-methoxyquinoxalin-
2(1H)-one and its isomer, 7-methoxyquinoxalin-2(1H)-one.[6]

Chlorination: The mixture of quinoxalinone isomers (e.g., 5.67 g, 32.20 mmol) is dissolved in
phosphoryl chloride (120 mL).[6]

Reaction Condition: The solution is heated to reflux and maintained at this temperature for 1
hour.[6] The progress of the reaction should be monitored by Thin-Layer Chromatography
(TLC) to ensure the complete consumption of the starting material.

Workup: After cooling to room temperature, the excess phosphoryl chloride is carefully
removed by evaporation under reduced pressure. The residue is then cautiously quenched
by adding it to ice water.[6]

Neutralization and Extraction: The pH of the agueous solution is adjusted to alkaline using a
sodium carbonate solution. The aqueous phase is then extracted multiple times with a
suitable organic solvent, such as ethyl acetate (e.g., 3 x 200 mL).[6]

Isolation: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and
concentrated under reduced pressure to yield the crude product.[6]

Purification: The crude 2-Chloro-6-methoxyquinoxaline is purified by silica gel column
chromatography, typically using a gradient elution system of ethyl acetate in hexane (e.qg.,
0% to 5% ethyl acetate) to afford the pure compound.[6]
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Caption: Synthesis workflow for 2-Chloro-6-methoxyquinoxaline.

Spectroscopic and Analytical Characterization
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Confirmation of the structure and purity of the synthesized 2-Chloro-6-methoxyquinoxaline is
paramount. A combination of spectroscopic techniques is employed for this purpose.[7]

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons on the quinoxaline ring and a singlet for the methoxy group protons. The chemical
shifts and coupling patterns of the aromatic protons provide definitive information about
the substitution pattern.

o 13C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in
the molecule, including the carbons of the quinoxaline core and the methoxy group. The
chemical shifts are indicative of the electronic environment of each carbon.

e Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the
compound. The mass spectrum will show a molecular ion peak [M]* and a characteristic
[M+2]+ peak with an intensity approximately one-third of the molecular ion peak, which is
indicative of the presence of a single chlorine atom.[3][9]

« Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional
groups present in the molecule. Key absorptions would include C-H stretching for the
aromatic and methyl groups, C=N and C=C stretching vibrations characteristic of the
quinoxaline ring, and C-O stretching for the methoxy group.[10][11]

Chemical Reactivity and Applications in Synthesis

The synthetic utility of 2-Chloro-6-methoxyquinoxaline is primarily derived from the reactivity
of the chloro substituent at the 2-position.

Core Reactivity Principles

The quinoxaline ring system is inherently electron-deficient due to the presence of two
electronegative nitrogen atoms. This electronic property creates a significant partial positive
charge on the carbon atom attached to the chlorine, making it highly susceptible to nucleophilic
attack.[4] While the methoxy group at the 6-position is an electron-donating group, the overall
electron-withdrawing nature of the pyrazine ring dominates, activating the C2-Cl bond for
displacement reactions.
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Key Reactions

» Nucleophilic Aromatic Substitution (SNAr): This is the most prominent reaction pathway for 2-
Chloro-6-methoxyquinoxaline. The activated chloro group can be readily displaced by a
wide variety of nucleophiles, including amines, alcohols, and thiols. This reaction is a
cornerstone for introducing diverse functional groups and building molecular complexity,
making it a valuable tool in the synthesis of pharmaceutical candidates.[3]

o Palladium-Catalyzed Cross-Coupling Reactions: The C2-Cl bond can also participate in
various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-
Hartwig amination reactions. These powerful methods allow for the formation of new carbon-
carbon and carbon-nitrogen bonds, further expanding the synthetic possibilities.

2-Chloro-6-methoxyquinoxaline | SNAr Reaction

2-Substituted-6-methoxyquinoxaline HCl

Nucleophile (Nu-H) 7

(e.g., R-NH2, R-OH, R-SH)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB22484491.htm
https://m.chemicalbook.com/SpectrumEN_55687-11-1_HNMR.htm
https://www.benchchem.com/pdf/Unraveling_the_Molecular_Blueprint_An_In_depth_Technical_Guide_to_the_Mass_Spectrometry_Fragmentation_Pattern_of_2_Chloro_6_fluorobenzaldehyde.pdf
https://pubmed.ncbi.nlm.nih.gov/6042166/
https://pubmed.ncbi.nlm.nih.gov/6042166/
https://pubs.rsc.org/en/content/articlelanding/1963/jr/jr9630003764
https://pubs.rsc.org/en/content/articlelanding/1963/jr/jr9630003764
https://pubs.rsc.org/en/content/articlelanding/1963/jr/jr9630003764
https://www.orientjchem.org/vol23no3/vibrational-spectral-study-of-2-chloro-6-methoxy-pyridine/
https://www.orientjchem.org/vol23no3/vibrational-spectral-study-of-2-chloro-6-methoxy-pyridine/
https://www.benchchem.com/product/b1590643#physical-and-chemical-properties-of-2-chloro-6-methoxyquinoxaline
https://www.benchchem.com/product/b1590643#physical-and-chemical-properties-of-2-chloro-6-methoxyquinoxaline
https://www.benchchem.com/product/b1590643#physical-and-chemical-properties-of-2-chloro-6-methoxyquinoxaline
https://www.benchchem.com/product/b1590643#physical-and-chemical-properties-of-2-chloro-6-methoxyquinoxaline
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1590643?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590643?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

